5-Fluoro-2-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid
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Overview
Description
5-Fluoro-2-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid: is an organic compound with the molecular formula C15H10F2O4 It is a derivative of benzoic acid, characterized by the presence of fluorine atoms and a methoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction , which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts for Substitution Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine:
- Potential applications in drug discovery and development due to its structural features.
- Investigated for its biological activity and potential therapeutic effects.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of advanced materials with specific properties .
Mechanism of Action
The mechanism by which 5-Fluoro-2-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets. The methoxycarbonyl group may also play a role in modulating the compound’s reactivity and stability .
Comparison with Similar Compounds
- 5-Fluoro-2-methoxybenzoic acid
- 4-Fluoro-3-methoxycarbonylbenzoic acid
Comparison:
- 5-Fluoro-2-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid is unique due to the presence of both fluorine atoms and the methoxycarbonyl group, which can influence its chemical reactivity and biological activity.
- Compared to 5-Fluoro-2-methoxybenzoic acid , the additional fluorine atom in the former compound may enhance its stability and binding properties.
- 4-Fluoro-3-methoxycarbonylbenzoic acid lacks the second fluorine atom, which may result in different reactivity and applications .
Properties
IUPAC Name |
5-fluoro-2-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2O4/c1-21-15(20)12-6-8(2-5-13(12)17)10-4-3-9(16)7-11(10)14(18)19/h2-7H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHYBPNTNKKDNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=C(C=C(C=C2)F)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20691555 |
Source
|
Record name | 4,4'-Difluoro-3'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20691555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261908-54-6 |
Source
|
Record name | 4,4'-Difluoro-3'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20691555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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